molecular formula C27H19Cl2N3OS B6116941 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate

5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate

Cat. No.: B6116941
M. Wt: 504.4 g/mol
InChI Key: ZKHAPVKIJFZIOU-UHFFFAOYSA-N
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Description

5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate involves multiple steps, including the formation of the quinoline and pyridine rings, as well as the introduction of the cyano, dichlorophenyl, and thiolate groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction could yield different hydroxy or amino derivatives.

Scientific Research Applications

5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate include other quinoline and pyridine derivatives with similar functional groups.

Properties

IUPAC Name

5-cyano-4-(3,4-dichlorophenyl)-2-hydroxy-2-phenyl-3-quinolin-1-ium-1-yl-3,4-dihydro-1H-pyridine-6-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl2N3OS/c28-21-13-12-18(15-22(21)29)24-20(16-30)26(34)31-27(33,19-9-2-1-3-10-19)25(24)32-14-6-8-17-7-4-5-11-23(17)32/h1-15,24-25,31,33H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHAPVKIJFZIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC(=C(C=C3)Cl)Cl)[N+]4=CC=CC5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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